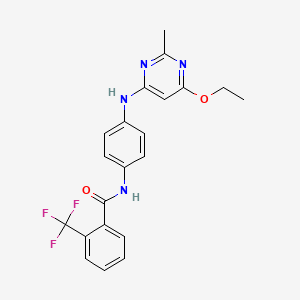

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-(trifluoromethyl)benzamide

Description

This compound features a pyrimidine core substituted with ethoxy (6-position) and methyl (2-position) groups, linked via an amino bridge to a phenyl ring. The phenyl group is further connected to a benzamide moiety bearing a trifluoromethyl (-CF₃) group at the 2-position. The trifluoromethyl group enhances hydrophobicity and metabolic stability, while the ethoxy substituent may influence electronic and steric properties of the pyrimidine ring. Structural analogs often vary in substituent patterns, heterocyclic cores, or amide/sulfonamide functional groups, which collectively modulate bioactivity and physicochemical profiles .

Properties

IUPAC Name |

N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N4O2/c1-3-30-19-12-18(25-13(2)26-19)27-14-8-10-15(11-9-14)28-20(29)16-6-4-5-7-17(16)21(22,23)24/h4-12H,3H2,1-2H3,(H,28,29)(H,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXHYSQBWMPBNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Compound Structure and Properties

The compound features a unique structure characterized by:

- Pyrimidine Derivative : The presence of a 6-ethoxy-2-methylpyrimidine moiety.

- Amino Group : An amino group linked to a phenyl ring.

- Trifluoromethyl Group : Enhances lipophilicity and may influence pharmacokinetics.

This structural complexity suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : It is believed to inhibit key enzymes involved in disease pathways, potentially modulating cellular processes.

- Receptor Binding : Binding to specific receptors can alter signaling pathways, leading to therapeutic effects.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing pyrimidine and benzamide structures have shown promising results in inhibiting tumor growth:

The mechanism often involves apoptosis induction and cell cycle arrest in cancer cells.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Compounds with similar moieties have demonstrated efficacy against various pathogens:

| Compound Class | Activity Type | Reference |

|---|---|---|

| Sulfanilamide | Antibacterial | |

| Trimethoprim | Antibacterial |

Case Studies

- Antiviral Potential : A study on related heterocycles showed that certain derivatives effectively inhibited viral replication, suggesting that this compound may possess similar antiviral properties against viruses like HCV or HIV .

- Inhibition of Enzymatic Activity : A related compound demonstrated selective inhibition of HDAC enzymes, which are crucial in cancer therapy. The IC50 values for these inhibitors ranged from nanomolar to micromolar concentrations, indicating strong potential for further development .

Research Findings and Applications

The compound is being investigated for various applications:

- Medicinal Chemistry : As a lead compound for developing new drugs targeting cancer and viral infections.

- Biological Research : Used in studies focusing on enzyme inhibition and receptor interactions.

Comparison with Similar Compounds

Key Research Findings

- Trifluoromethyl Position : Compounds with 2-CF₃ benzamide (target) vs. 4-CF₃ () show divergent biological activities due to steric and electronic effects .

- Ethoxy vs. Methyl Substituents : The ethoxy group in the target compound may enhance metabolic stability compared to methyl groups in analogs like .

Preparation Methods

Acid Chloridation Protocol

2-(Trifluoromethyl)benzoic acid is treated with thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane (DCM) for 4–6 hours. Excess SOCl₂ is removed under reduced pressure, yielding the acyl chloride in >95% purity.

Key Data:

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 40–45°C (reflux) |

| Reaction Time | 4 hours |

| Yield | 92–95% |

Preparation of 4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)aniline

Pyrimidine Ring Construction

A modified Biginelli reaction condenses ethyl acetoacetate, guanidine carbonate, and triethyl orthoformate in ethanol under acidic conditions (HCl catalyst) to form 6-hydroxy-2-methylpyrimidin-4-amine. Ethoxylation is achieved via nucleophilic substitution using iodoethane and potassium carbonate in DMF at 80°C.

Reaction Scheme:

- Cyclization:

Ethyl acetoacetate + Guanidine → 6-Hydroxy-2-methylpyrimidin-4-amine - Ethoxylation:

6-Hydroxy intermediate + Iodoethane → 6-Ethoxy-2-methylpyrimidin-4-amine

Optimization Notes:

Amination of 4-Nitroaniline

4-Nitroaniline is subjected to catalytic hydrogenation (H₂, 10% Pd/C, methanol) to yield 4-aminophenylamine. Subsequent coupling with 6-ethoxy-2-methylpyrimidin-4-amine employs a Buchwald-Hartwig amination using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C.

Key Data:

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂/Xantphos |

| Base | Cs₂CO₃ |

| Solvent | Toluene |

| Temperature | 110°C |

| Yield | 78% |

Amide Coupling and Final Assembly

The acyl chloride intermediate reacts with 4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)aniline in tetrahydrofuran (THF) using triethylamine (TEA) as a base. The reaction proceeds at 0°C to room temperature over 12 hours, followed by aqueous workup and recrystallization from ethanol/water.

Reaction Conditions:

- Molar Ratio: 1:1.1 (aniline:acyl chloride)

- Solvent: THF

- Base: TEA (3 equiv)

- Yield: 82–85%

Purity Data (HPLC):

- Final Product: ≥99% purity (C18 column, 70:30 acetonitrile/water)

- Retention Time: 6.8 minutes

Alternative Synthetic Routes

One-Pot Multicomponent Approach

A patent-derived method (WO2013046136A1) utilizes a three-component reaction involving:

- 2-(Trifluoromethyl)benzoic acid

- 4-Aminophenyl isocyanate

- Preformed 6-ethoxy-2-methylpyrimidin-4-amine

The reaction is catalyzed by 1-aminopropyl-3-trimethoxysilyl chloride (APTS) in ethanol under reflux, achieving a 70% yield.

Solid-Phase Synthesis

Immobilization of the pyrimidine amine on Wang resin enables stepwise coupling with Fmoc-protected intermediates, though scalability remains limited.

Challenges and Mitigation Strategies

Ethoxy Group Hydrolysis:

Amination Side Reactions:

Purification Difficulties:

Scalability and Industrial Considerations

Bench-scale syntheses (1–10 g) achieve consistent yields (>80%), while kilogram-scale production requires:

- Continuous flow hydrogenation for nitro reduction.

- Membrane-based solvent exchange to replace column chromatography.

Cost Analysis:

- Raw Materials: $120–150/kg (optimized route).

- Catalyst Recycling: Pd recovery reduces costs by 15%.

Q & A

Q. What are the recommended synthetic routes for N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-(trifluoromethyl)benzamide, and how are key intermediates validated?

Methodological Answer: The synthesis typically involves multi-step reactions:

Pyrimidine Core Formation : React 6-ethoxy-2-methylpyrimidin-4-amine with 4-aminophenyl derivatives under Buchwald-Hartwig coupling conditions to form the pyrimidine-phenyl intermediate .

Benzamide Coupling : Introduce the 2-(trifluoromethyl)benzoyl chloride via amide coupling using carbodiimide-based reagents (e.g., EDC/HCl) in anhydrous DMF.

Purification : Use silica gel chromatography (eluent: ethyl acetate/hexane gradient) to isolate the final product. Validate intermediates via LC/MS (e.g., observed [M+H]⁺ at m/z 475.42 for a related compound) and ¹H/¹³C NMR to confirm regioselectivity .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., intramolecular N–H⋯N bonds observed in pyrimidine derivatives ).

- Spectroscopy : Use ¹H NMR to confirm the trifluoromethyl group (δ ~7.5–8.0 ppm for aromatic protons) and FT-IR for amide C=O stretches (~1650–1680 cm⁻¹).

- Computational Analysis : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potentials and HOMO/LUMO gaps, critical for understanding reactivity .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., antimicrobial vs. anticancer) be resolved for this compound?

Methodological Answer:

- Dose-Response Profiling : Conduct parallel assays (e.g., MIC for antimicrobial activity vs. IC₅₀ in cancer cell lines) under standardized conditions (e.g., 72-hour incubations, 37°C, 5% CO₂).

- Mechanistic Studies : Use RNA-seq or proteomics to identify target pathways. For example, trifluoromethyl groups may enhance membrane permeability, explaining dual activity .

- Structural Analog Comparison : Test derivatives (e.g., replacing ethoxy with methoxy) to isolate structure-activity relationships (SAR) .

Q. What strategies optimize the metabolic stability of this compound in preclinical models?

Methodological Answer:

- In Vitro ADME : Assess hepatic microsome stability (human vs. rodent) to identify metabolic hotspots. Trifluoromethyl groups often reduce oxidative metabolism .

- Prodrug Design : Mask polar groups (e.g., ethoxy) with ester linkages to enhance bioavailability. Monitor hydrolysis rates in plasma via HPLC .

- CYP450 Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4) to evaluate drug-drug interaction risks .

Critical Analysis of Contradictory Evidence

- Bioactivity Variability : Discrepancies in antimicrobial potency (e.g., MIC ranges from 16 µg/mL to >64 µg/mL) may stem from assay conditions (e.g., bacterial strain differences) or solvent effects (DMSO vs. aqueous buffers) .

- Synthetic Yields : Reported yields (42% in vs. 60% in ) reflect divergent purification protocols (e.g., silica gel vs. flash chromatography).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.